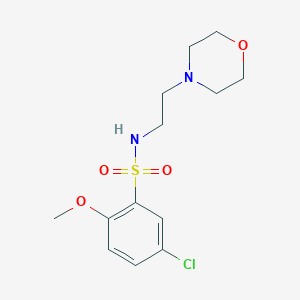
4-Methylphthalazin-1-amine
Overview
Description
4-Methylphthalazin-1-amine is a compound with the molecular formula C9H9N3 . It is a derivative of phthalazine, which is an important class of organic compounds due to their significant biological activities and pharmacological properties .
Synthesis Analysis
The synthesis of phthalazine-based compounds, including 4-Methylphthalazin-1-amine, has been discussed in various studies . For instance, a benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2 (1 H )-yl)acetohydrazide are utilized as precursors to construct a novel series of phthalazinones bearing various valuable functional groups .Molecular Structure Analysis
The molecular structure of 4-Methylphthalazin-1-amine consists of a phthalazine core, which is a bicyclic compound containing two nitrogen atoms . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique .Scientific Research Applications
Herbicide Development
A study by Li et al. (2006) explored the synthesis of various 4-methylphthalazin-1-one derivatives, demonstrating their potential as acetohydroxyacid synthase inhibitors, a key enzyme in plant growth. This work suggests the utility of 4-methylphthalazin-1-amine derivatives in developing new herbicides with high efficacy against a range of weeds (Li et al., 2006).
Analytical Chemistry
Yoshida et al. (2001) synthesized a chemiluminescence derivatization reagent based on a 4-methylphthalazin-1-amine derivative for sensitive detection of amines in liquid chromatography. This demonstrates the application of 4-methylphthalazin-1-amine in analytical chemistry, particularly in enhancing the detection sensitivity of specific compounds (Yoshida et al., 2001).
Antifungal Agent Synthesis
Derita et al. (2013) synthesized and tested polysubstituted phthalazinone derivatives for their antifungal activity. This research indicates the potential of 4-methylphthalazin-1-amine derivatives as effective antifungal agents, particularly against dermatophytes and Cryptococcus neoformans (Derita et al., 2013).
Development of Fluorescent Chemosensors
Iniya et al. (2014) developed a fluorescent chemosensor using a triazole derivative of 4-methylphthalazin-1-amine, highlighting its applicability in bioimaging, particularly for detecting Zn2+ ions in biological systems. This showcases the use of 4-methylphthalazin-1-amine in the development of sensitive and selective biosensors (Iniya et al., 2014).
Future Directions
The future directions for research on 4-Methylphthalazin-1-amine and related compounds are likely to involve further exploration of their biological activities and potential applications in medicine . This includes the development of new synthetic methods and the discovery of new biological targets.
properties
IUPAC Name |
4-methylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQGNYQXCIWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphthalazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B503074.png)






![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)

![1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503089.png)


